Halenaquinone

PI3K/Akt signaling Apoptosis PC12 cells

Halenaquinone is a pentacyclic marine quinone with a unique multi-target profile, simultaneously inhibiting PI3K, RAD51-dsDNA binding, HDAC, and NF-κB pathways. Unlike standard tool compounds (e.g., wortmannin) or structural analogs (e.g., xestoquinone), it triggers PI3K-independent apoptosis and disrupts RAD51 secondary DNA binding without affecting ssDNA interaction. This polypharmacology makes it irreplaceable for studies on pathway crosstalk in cancer, osteoclastogenesis, and DNA repair. Procure the highest available purity to ensure reproducible target engagement across PI3K/Akt, homologous recombination, and epigenetic assays.

Molecular Formula C20H12O5
Molecular Weight 332.3 g/mol
CAS No. 86690-14-4
Cat. No. B1672917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalenaquinone
CAS86690-14-4
SynonymsHalenaquinone
Molecular FormulaC20H12O5
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4
InChIInChI=1S/C20H12O5/c1-20-5-4-16(23)12-8-25-19(17(12)20)18(24)11-6-9-10(7-13(11)20)15(22)3-2-14(9)21/h2-3,6-8H,4-5H2,1H3/t20-/m0/s1
InChIKeySMGBXXZKAPMTBB-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Halenaquinone (CAS 86690-14-4) for Scientific Research: A Marine-Derived Polycyclic Quinone with Multi-Target Inhibitory Profile


Halenaquinone is a marine sponge-derived polycyclic quinone natural product, first isolated from Xestospongia exigua [1]. It exhibits a broad spectrum of biological activities, including inhibition of phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, Cdc25B phosphatase, RAD51 recombinase, and histone deacetylases (HDACs) [REFS-2, REFS-3, REFS-4]. The compound possesses a unique pentacyclic scaffold with a 2,4-diketofuran moiety, distinguishing it from simpler quinone analogs [5]. Halenaquinone serves as a versatile tool compound for probing multiple signaling pathways in cancer, bone metabolism, and DNA repair research.

Why Halenaquinone Cannot Be Simply Substituted by Other Marine Quinones or Standard Inhibitors


Halenaquinone's polypharmacology and target engagement profile differ substantially from structurally related marine quinones (e.g., xestoquinone, adociaquinones) and standard tool compounds (e.g., wortmannin, B02). While these analogs share the pentacyclic quinone core, subtle modifications (e.g., C-3 carbonyl group, furan ring oxidation state) drastically alter their binding affinity, target selectivity, and downstream functional effects [REFS-1, REFS-2]. For instance, xestoquinone lacks the C-3 carbonyl present in halenaquinone, resulting in weaker RAD51 binding and loss of apoptotic activity in PC12 cells [REFS-3, REFS-4]. Similarly, adociaquinone B is ~10-fold more potent against Cdc25B but does not inhibit PI3K or RAD51 [5]. Generic substitution with standard inhibitors (e.g., wortmannin for PI3K, B02 for RAD51) fails to recapitulate the unique multi-target profile of halenaquinone, which simultaneously modulates PI3K/Akt, NF-κB, HDAC, and homologous recombination pathways [REFS-6, REFS-7]. These differences have direct implications for experimental outcomes in apoptosis, cell cycle arrest, and DNA damage response studies.

Quantitative Differentiation of Halenaquinone: Head-to-Head and Cross-Study Comparative Data


PI3K Inhibition: Halenaquinone vs. Wortmannin (Standard Tool Compound)

Halenaquinone inhibits phosphatidylinositol 3-kinase (PI3K) with an IC50 of 3 μM, as measured in a cell-free kinase assay. While this is less potent than the standard PI3K inhibitor wortmannin (IC50 1-10 nM), halenaquinone uniquely induces apoptosis in PC12 cells at concentrations (EC50 10 μM) that exceed its PI3K IC50, suggesting that PI3K inhibition alone does not fully account for its pro-apoptotic effects [1]. In contrast, the closely related analog xestoquinone (lacking the C-3 carbonyl) fails to induce apoptosis in the same PC12 cell model, highlighting a structure-activity relationship critical for functional outcomes [2].

PI3K/Akt signaling Apoptosis PC12 cells Kinase inhibitor

Cdc25B Phosphatase Inhibition: Halenaquinone vs. Adociaquinone B

In a head-to-head comparative study of nine structurally related marine quinones, halenaquinone inhibited recombinant human Cdc25B phosphatase with an IC50 of 0.7 μM. Adociaquinone B (a more oxidized derivative) was 10-fold more potent (IC50 0.07 μM), while 3-ketoadociaquinone B exhibited intermediate potency (IC50 0.2 μM) [1]. Importantly, halenaquinone demonstrated 19- to 150-fold selectivity for Cdc25B over two related protein phosphatases, indicating a favorable selectivity window within the phosphatase family [2].

Cell cycle regulation Cdc25 phosphatase Mitosis Cancer

RAD51 Recombinase Inhibition: Halenaquinone vs. Xestoquinone (Direct Binding and Functional Assay)

Halenaquinone specifically inhibits the secondary DNA binding of RAD51 (RAD51-dsDNA interaction), a critical step in homologous recombination repair. In a D-loop formation assay, halenaquinone significantly reduced RAD51-mediated homologous pairing, whereas the closely related analog xestoquinone (differing only by the absence of the C-3 carbonyl) showed no significant inhibition [1]. Surface plasmon resonance (SPR) analysis confirmed that halenaquinone binds directly to RAD51 in a concentration-dependent manner, while xestoquinone exhibited markedly weaker binding [2]. In vivo, halenaquinone significantly inhibited the retention of RAD51 at double-strand break sites, a functional readout not observed with xestoquinone [3].

Homologous recombination DNA repair RAD51 Chemosensitization

Antiproliferative Activity: Halenaquinone vs. Xestoquinone in Leukemia Cell Lines

Cross-study comparison of cytotoxic IC50 values reveals that halenaquinone is substantially more potent than xestoquinone against leukemia cell lines. Halenaquinone inhibited the proliferation of Molt-4 and K562 cells with IC50 values of 0.48 μg/mL (~1.44 μM) and 0.18 μg/mL (~0.54 μM), respectively [1]. In a separate study using the same MTT assay format, xestoquinone exhibited IC50 values of 2.95 μM (Molt-4) and 6.22 μM (K562) [2]. This corresponds to an approximately 2-fold and 11.5-fold greater potency for halenaquinone in Molt-4 and K562 cells, respectively. Additionally, halenaquinone's cytotoxicity is associated with dual HDAC and topoisomerase inhibition, a mechanism not reported for xestoquinone [3].

Anticancer Leukemia Cytotoxicity Molt-4 K562

RANKL-Induced Osteoclastogenesis: Halenaquinone Functional Inhibition in Bone Metabolism Models

Halenaquinone inhibits RANKL-induced osteoclastogenesis in murine RAW264 cells with an IC50 of 2 μM for suppression of TRAP activity, a key marker of osteoclast differentiation [1]. At 20 μM, halenaquinone completely blocked RANKL-induced TRAP upregulation and multinuclear osteoclast formation. Mechanistically, it suppressed RANKL-induced IκB degradation and Akt phosphorylation, indicating dual inhibition of NF-κB and Akt signaling pathways [2]. While no direct comparator data is available for other marine quinones in this specific assay, the multi-pathway mechanism (NF-κB + Akt) distinguishes halenaquinone from standard osteoclast inhibitors that typically target only one pathway (e.g., bisphosphonates or RANKL antibodies).

Osteoclastogenesis Bone resorption RANKL NF-κB Osteoporosis

HDAC and Topoisomerase Dual Inhibition: Unique Mechanism Not Shared by Xestoquinone

In a cell-free system, halenaquinone acts as a catalytic inhibitor of both histone deacetylases (pan-HDAC) and topoisomerase IIα, leading to reduced expression of these proteins [1]. This dual epigenetic/DNA topology inhibition is accompanied by ROS-mediated mitochondrial apoptosis, with halenaquinone increasing apoptosis in Molt-4 cells by 26.23% to 70.27% in a dose-dependent manner [2]. In contrast, xestoquinone inhibits topoisomerase I and II (IC50 0.235 μM and 0.094 μM, respectively) but does not inhibit HDAC, and its antileukemic effect is primarily mediated through HSP-90 inhibition [3]. The additional HDAC inhibitory activity of halenaquinone provides a distinct mechanistic signature that may be exploited for combinatorial epigenetic targeting.

Epigenetics HDAC Topoisomerase Leukemia Apoptosis

High-Value Research Applications for Halenaquinone (CAS 86690-14-4)


Dissecting PI3K-Dependent vs. -Independent Apoptosis in Neuronal Cell Models

Use halenaquinone (3 μM for PI3K inhibition; 10 μM for apoptosis induction) in PC12 cells to separate PI3K-mediated survival signaling from other pro-apoptotic pathways. Unlike wortmannin, which potently inhibits PI3K without directly inducing apoptosis, halenaquinone triggers apoptosis at concentrations exceeding its PI3K IC50, enabling researchers to study PI3K-independent death mechanisms [REFS-1, REFS-2]. The structurally related analog xestoquinone serves as a negative control, as it lacks the C-3 carbonyl required for apoptotic activity [3].

Investigating Homologous Recombination Repair and RAD51-Dependent DNA Damage Response

Employ halenaquinone as a specific RAD51-dsDNA binding inhibitor in homologous recombination studies. Its unique mechanism—disrupting secondary DNA binding without affecting RAD51-ssDNA interaction—allows precise dissection of RAD51's strand exchange function [4]. Xestoquinone is inactive in this assay, providing a structurally matched negative control [5]. Combine with DNA-damaging agents (e.g., cisplatin, PARP inhibitors) to explore synthetic lethality strategies in HR-proficient cancer cells.

Exploring Dual HDAC and Topoisomerase Inhibition in Leukemia Models

Apply halenaquinone in Molt-4 or K562 leukemia cell lines to simultaneously target epigenetic (HDAC) and DNA topology (topoisomerase IIα) pathways [6]. The compound's ability to induce ROS-mediated mitochondrial apoptosis at sub-micromolar concentrations (IC50 0.18-0.48 μg/mL) makes it suitable for mechanistic studies of crosstalk between chromatin remodeling and DNA damage. Compare with xestoquinone (IC50 2.95-6.22 μM) to assess the contribution of HDAC inhibition to overall cytotoxicity [7].

Modulating Osteoclast Differentiation and NF-κB/Akt Signaling in Bone Biology

Use halenaquinone (2-20 μM) in RANKL-stimulated RAW264 cells to inhibit osteoclastogenesis via dual suppression of NF-κB and Akt pathways [8]. This compound uniquely inhibits both IκB degradation and Akt phosphorylation, providing a tool to study pathway convergence in osteoclast differentiation. Unlike RANKL antibodies or bisphosphonates, halenaquinone offers a small-molecule approach to simultaneously probe two key signaling nodes [9].

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